molecular formula C24H30O5 B027798 Taprostene CAS No. 108945-35-3

Taprostene

Katalognummer: B027798
CAS-Nummer: 108945-35-3
Molekulargewicht: 398.5 g/mol
InChI-Schlüssel: ZLJOKYGJNOQXDP-OZUBPDBUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Taprostene (CG-4203) is a synthetic, chemically stable prostacyclin (PGI₂) analogue designed to mimic the antiplatelet, vasodilatory, and cytoprotective effects of endogenous PGI₂ while overcoming its rapid metabolic degradation . Structurally, this compound (C₂₄H₃₀O₅) features modifications that enhance stability, such as an oxacyclic ring, which prevents enzymatic oxidation of the 15α-hydroxyl group—a common degradation pathway for natural PGI₂ . It is clinically explored for conditions like critical limb ischemia (CLI), acute myocardial infarction (AMI), and endotoxic shock, though its efficacy varies across studies .

Vorbereitungsmethoden

Strategic Overview of Taprostene Synthesis

The preparation of this compound centers on constructing a β-ketophosphonate intermediate with a pentalenofuran scaffold, followed by Horner–Wadsworth–Emmons (HWE) olefination and stereoselective reduction. The synthesis aims to maximize steric hindrance at the C15 position to retard oxidative inactivation while preserving biological activity .

Synthesis of β-Ketophosphonate Intermediates

Oxidation of Pentalenofuran Alcohols

The synthesis begins with pentalenofuran alcohols (2a–2c ), derived from diol 1 via oxymercuration-demercuration or haloetherification . These alcohols undergo oxidation using 2.4 M Jones reagent (CrO3/H2SO4) at temperatures below 0°C to yield carboxylic acids (3a–3c ) in 85–90% yields. A side reaction involving esterification of the acid with residual alcohol produces minor byproducts (6b , 6c ), identified via NMR and X-ray crystallography .

Table 1: Oxidation Conditions and Yields

Starting AlcoholProduct AcidYield (%)Byproduct Yield (%)
2a 3a 89<5
2b 3b 878
2c 3c 916

Esterification to Methyl Esters

Acids 3a–3c are esterified using methanol and catalytic p-toluenesulfonic acid (TsOH) under reflux, yielding methyl esters (4a–4c ) in 92–95% purity. This step ensures optimal reactivity for subsequent phosphonate formation .

Formation of β-Ketophosphonates

Methyl esters 4a–4c react with the lithium salt of dimethyl methanephosphonate at −75°C to −65°C, producing β-ketophosphonates (5a–5c ) in 80–85% yields. The low-temperature conditions prevent retro-aldol side reactions, while the bulky pentalenofuran scaffold enhances steric protection of the C15 hydroxyl group .

Key Spectral Data for β-Ketophosphonates :

  • ¹H NMR : H-8 protons form an AB system (J = 14 Hz) coupled to phosphorus (J = 22.7–22.9 Hz).

  • ¹³C NMR : C-8 carbonyl resonates at δ = 205–208 ppm (JCP = 6.2 Hz).

  • ³¹P NMR : Singlets at δ = 25–26 ppm confirm phosphonate incorporation .

Horner–Wadsworth–Emmons Olefination

Coupling with Aldehyde 7

β-Ketophosphonate 5c undergoes HWE olefination with aldehyde 7 (bearing a hydrogenated α-side chain) in tetrahydrofuran (THF) using sodium hydride as a base. This yields enone 8 with >90% E-selectivity, critical for subsequent stereocontrolled reduction .

Reaction Conditions :

  • Solvent: THF, anhydrous

  • Base: NaH (2.2 equiv)

  • Temperature: 0°C to room temperature

  • Yield: 88%

Stereoselective Reduction of Enone 8

Challenges with Bulky Reducing Agents

Initial attempts to reduce enone 8 using aluminium diisobornyloxyisopropoxide, a standard reagent for prostaglandin synthesis, failed due to excessive steric hindrance from the pentalenofuran scaffold .

Luche Reduction Protocol

Switching to Luche conditions (NaBH4/CeCl3) in methanol at −78°C afforded allylic alcohol 9 and its 15-epimer 10 in a 3:1 diastereomeric ratio. The cerium chloride mitigates over-reduction and enhances selectivity for the desired 15α-OH configuration .

Table 2: Reduction Outcomes

Reducing ReagentProduct Ratio (9:10 )Total Yield (%)
Aluminium diisobornyloxyisopropoxideNo reaction0
NaBH4/CeCl33:178

Structural Validation and Analytical Characterization

X-ray Crystallography

Single-crystal X-ray analysis of intermediate 6c confirmed the ester linkage between acid 3c and alcohol 2c , with bond lengths and angles consistent with pentalenofuran geometry (C–O = 1.43 Å, C–C = 1.54 Å) .

Spectroscopic Profiling

  • IR Spectroscopy : Strong carbonyl stretches at 1745 cm⁻¹ (ester) and 1680 cm⁻¹ (ketone).

  • HRMS : Molecular ions [M+H]⁺ for 5c observed at m/z 435.1521 (calc. 435.1518) .

Analyse Chemischer Reaktionen

Taprostene unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Jod und Reduktionsmittel wie Natriumborhydrid. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1. Treatment of Ischaemic Peripheral Vascular Disease

A significant study involving 30 patients with ischaemic peripheral vascular disease demonstrated that taprostene significantly improved walking capacity. Patients receiving this compound showed a 14% increase in absolute walking time compared to a 2.8% increase in the placebo group one day after infusion. Furthermore, pain-free walking time improved by 23% at eight weeks post-infusion versus 3.8% in the placebo group . These findings suggest this compound's potential as a therapeutic option for enhancing mobility in affected patients.

2. Management of Pulmonary Hypertension

Research indicates that this compound may prevent pulmonary hypertension and preserve cardiac output and peripheral oxygen delivery. In animal models, this compound administration resulted in significant cardiovascular benefits, including maintenance of systemic blood flow and reduction of pulmonary vascular resistance . This positions this compound as a promising candidate for treating pulmonary hypertension.

Case Studies

Case Study 1: Ischaemic Peripheral Vascular Disease

In a randomized controlled trial, patients treated with this compound showed marked improvements in both pain-free and absolute walking distances over an eight-week follow-up period. The study highlighted the compound's ability to enhance exercise tolerance and alleviate symptoms associated with claudication .

ParameterThis compound GroupPlacebo Group
Absolute Walking Time (week 1)14% increase2.8% increase
Pain-Free Walking Time (week 8)23% increase3.8% increase

Case Study 2: Pulmonary Hypertension

In another study focusing on pulmonary hypertension, this compound administration led to reduced mean pulmonary arterial pressure and improved cardiac output compared to control groups. These results underscore its potential role in managing chronic pulmonary conditions .

Wirkmechanismus

Taprostene exerts its effects primarily through the prostacyclin receptor (IP receptor). Upon binding to the IP receptor, this compound activates adenylyl cyclase, leading to an increase in cAMP levels. This activation results in various downstream effects, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory actions . This compound also enhances the effects of glucocorticoids by augmenting their ability to induce anti-inflammatory genes in human airway epithelial cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Prostacyclin Analogues

Pharmacological Potency and Selectivity

Taprostene vs. Epoprostenol (PGI₂)

  • Platelet Inhibition : this compound is ~3-fold less potent than natural PGI₂ in inhibiting ADP-induced platelet aggregation in vitro but exhibits a longer-lasting effect. In rats, the ED₅₀ for ADP aggregation inhibition was 0.36 µg/kg/min (this compound) vs. 0.12 µg/kg/min (PGI₂) .
  • Cytoprotection: In splanchnic artery occlusion (SAO) shock models, this compound significantly improved survival and maintained mean arterial pressure (96 ± 3 mmHg vs.
  • Receptor Activity : this compound acts as a partial agonist at IP receptors in guinea pig, rat, and mouse vascular tissues, with species-dependent efficacy. Unlike PGI₂, it shows minimal activity at EP4 receptors, reducing off-target effects .

This compound vs. Iloprost

  • Potency : In vagus nerve stimulation studies, this compound’s equi-effective molar ratio (EMR) relative to cicaprost (a high-selectivity IP agonist) was 1.0, comparable to iloprost. However, iloprost has broader receptor activity, including DP1 and EP1 receptors, contributing to side effects like flushing .
  • Clinical Use : Iloprost is FDA-approved for pulmonary arterial hypertension (PAH), whereas this compound failed to show significant benefit in CLI trials (43% vs. 38% amputation-free survival at 6 months; P > 0.05) .

This compound vs. Cicaprost

  • Selectivity : Cicaprost is a highly selective IP agonist (EMR = 1.0), while this compound’s EMR varies by tissue type. Cicaprost’s shorter half-life limits clinical utility compared to this compound’s prolonged action .

Clinical Efficacy Across Indications

Compound Indication Key Findings Reference
This compound CLI No significant improvement in amputation rates vs. placebo (43% vs. 38%)
AMI (START Trial) Trend toward reduced re-occlusion post-revascularization (1/5 vs. 3/4 in placebo)
Endotoxic Shock (Rabbits) Preserved cardiac output, reduced pulmonary hypertension, improved renal function
Iloprost PAH Improved exercise capacity and hemodynamics in PAH
Beraprost CLI Mixed results in pain relief and ulcer healing; limited long-term data

Metabolic Stability and Structural Advantages

  • This compound : The oxacyclic structure and absence of labile β-chain groups confer resistance to 15-PGDH enzyme degradation, extending its half-life compared to PGI₂ (~30–60 mins vs. <3 mins) .
  • Carbacyclin: Lacks the enol ether moiety of this compound, making it less stable in vivo .
  • Treprostinil (UT-15): Modified with a tricyclic benzindene core for subcutaneous administration, whereas this compound requires intravenous infusion .

Biologische Aktivität

Taprostene, a chemically stable analogue of prostacyclin (PGI2), has garnered attention for its potential therapeutic applications, particularly in cardiovascular diseases and inflammatory conditions. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound primarily acts as a selective agonist for the prostacyclin receptor (IP receptor), which is a G-protein-coupled receptor (GPCR). Upon activation, it induces vasodilation and inhibits platelet aggregation, contributing to its therapeutic effects in vascular diseases. The mechanism involves the elevation of intracellular cyclic AMP (cAMP) levels, which subsequently modulates various cellular responses including inflammation and vascular tone.

Pharmacological Effects

1. Vascular Effects:

  • Vasodilation: this compound has been shown to significantly lower mean arterial blood pressure in animal models. For instance, in anesthetized rabbits, this compound administration resulted in a 22% reduction in blood pressure without significantly affecting plasma fibrinogen levels .
  • Improvement in Peripheral Circulation: In a clinical trial involving patients with ischemic peripheral vascular disease, this compound treatment led to a significant increase in both absolute walking time and pain-free walking time compared to placebo over an 8-week follow-up period .

2. Antiplatelet Activity:

  • This compound prolongs the half-life of platelets and affects platelet function parameters. In vitro studies indicated no significant changes in platelet aggregation under various stimuli post-treatment with this compound . However, the clinical implications suggest potential benefits in preventing thrombotic events.

3. Anti-inflammatory Properties:

  • In human airway epithelial cells, this compound suppressed the release of pro-inflammatory chemokines (CXCL9 and CXCL10) induced by interferon-γ. This effect was shown to be concentration-dependent and involved cAMP-dependent protein kinase pathways .

Case Studies

Case Study 1: Ischemic Peripheral Vascular Disease

  • Objective: To evaluate the efficacy of this compound on walking ability in patients with intermittent claudication.
  • Methodology: A double-blind, placebo-controlled study involving 30 patients who received either this compound or placebo.
  • Results: Patients receiving this compound demonstrated a significant increase in walking distances at follow-up intervals (14% increase in absolute walking time compared to 2.8% for placebo) alongside improvements in pain-free walking times (23% vs. 3.8%) at 8 weeks post-infusion .

Case Study 2: Hearing Recovery Post Noise Exposure

  • Objective: To assess the effects of this compound on hearing recovery after exposure to repetitive noise.
  • Findings: The stable analogue showed comparable effects to epoprostenol in improving hearing thresholds in guinea pigs, indicating its potential neuroprotective properties .

Data Summary

Parameter This compound Group Placebo Group Statistical Significance
Absolute Walking Time (8 weeks)14% increase2.8% increasep < 0.05
Pain-Free Walking Time (8 weeks)23% increase3.8% increasep < 0.05
Mean Arterial Blood Pressure-22%N/AN/A

Eigenschaften

IUPAC Name

3-[(Z)-[(3aR,4R,5R,6aS)-4-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O5/c25-21(16-6-2-1-3-7-16)10-9-19-20-13-18(29-23(20)14-22(19)26)12-15-5-4-8-17(11-15)24(27)28/h4-5,8-12,16,19-23,25-26H,1-3,6-7,13-14H2,(H,27,28)/b10-9+,18-12-/t19-,20-,21-,22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJOKYGJNOQXDP-OZUBPDBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C=CC2C(CC3C2CC(=CC4=CC(=CC=C4)C(=O)O)O3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@@H](/C=C/[C@H]2[C@@H](C[C@H]3[C@@H]2C/C(=C/C4=CC(=CC=C4)C(=O)O)/O3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50872496
Record name Taprostene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50872496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108945-35-3
Record name Taprostene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108945-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Taprostene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108945353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taprostene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50872496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAPROSTENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MS1HEY2IZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Taprostene
Reactant of Route 2
Taprostene
Reactant of Route 3
Taprostene
Reactant of Route 4
Taprostene
Reactant of Route 5
Taprostene
Reactant of Route 6
Taprostene

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.